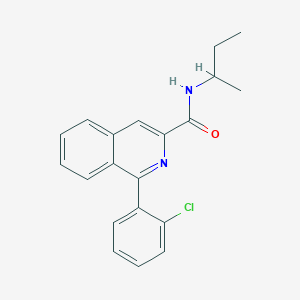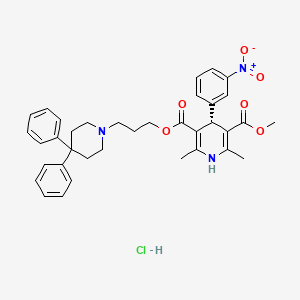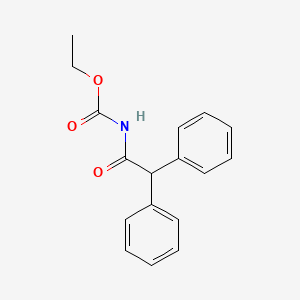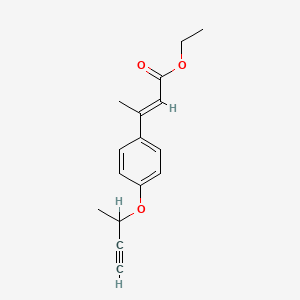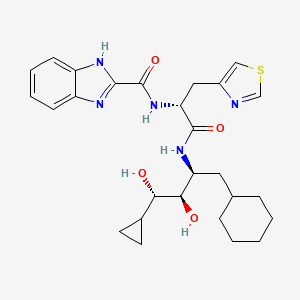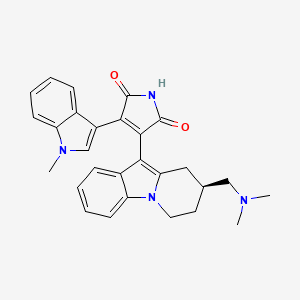
Ro 32-0432
Vue d'ensemble
Description
Applications De Recherche Scientifique
RO-320432 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of protein kinase C.
Biology: Employed in cellular studies to understand the role of protein kinase C in various biological processes.
Medicine: Investigated for its potential therapeutic effects in diseases involving dysregulated protein kinase C activity, such as cancer and chronic inflammatory conditions.
Industry: Utilized in the development of new drugs targeting protein kinase C .
Mécanisme D'action
Ro 32-0432, also known as (S)-3-(8-(Dimethylaminomethyl)-6,7,8,9-tetrahydropyrido(1,2-a)indol-10-yl)-4-(1-methyl-3-indolyl)-1H-pyrrole-2,5-dione hydrochloride, is a potent and selective inhibitor of protein kinase C (PKC) with potential therapeutic applicability to chronic inflammatory and autoimmune diseases .
Target of Action
This compound primarily targets protein kinase C (PKC) , a family of protein kinases involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues . The IC50 values of this compound for PKCα, PKCβI, PKCβII, PKCγ, and PKCε are 9.3 nM, 28 nM, 30 nM, 36.5 nM, and 108.3 nM, respectively . It is also a selective inhibitor of G protein-coupled receptor kinase 5 (GRK5) .
Mode of Action
This compound acts as an ATP-competitive inhibitor, preventing the phosphorylation and activation of PKC . By inhibiting PKC, this compound disrupts the downstream signaling pathways that are critical for the activation of T cells .
Biochemical Pathways
The inhibition of PKC by this compound affects several biochemical pathways. It prevents the secretion of interleukin-2 (IL-2), the expression of IL-2 receptors in peripheral human T-cells, and the proliferation of these cells when stimulated with phorbol ester together with phytohemagglutin or anti-CD3 .
Result of Action
This compound has been shown to prevent T-cell activation, demonstrating its potential for research into chronic inflammatory and autoimmune diseases . It inhibits the proliferation of specific human T-cell clones after exposure to antigen-pulsed autologous presenting cells .
Analyse Biochimique
Biochemical Properties
Ro-32-0432 is an ATP-competitive inhibitor that selectively targets various isoforms of PKC, including PKCα, PKCβI, PKCβII, PKCγ, and PKCε. The IC50 values for these isoforms are 9.3 nM, 28 nM, 30 nM, 36.5 nM, and 108.3 nM, respectively . Additionally, Ro-32-0432 inhibits G protein-coupled receptor kinase 5 (GRK5), preventing T-cell activation and proliferation . This compound’s ability to inhibit these enzymes makes it a valuable tool for studying the role of PKC and GRK5 in various biochemical reactions.
Cellular Effects
Ro-32-0432 has significant effects on cellular processes, particularly in T-cells. It inhibits interleukin-2 (IL-2) secretion, IL-2 receptor expression, and the proliferation of peripheral human T-cells stimulated with phorbol ester and phytohemagglutinin or anti-CD3 . Additionally, Ro-32-0432 prevents the proliferation of influenza peptide antigen-specific human T-cell clones . These effects highlight the compound’s potential in modulating immune responses and its relevance in research on chronic inflammatory and autoimmune diseases.
Molecular Mechanism
At the molecular level, Ro-32-0432 exerts its effects by binding to the ATP-binding site of PKC isoforms, thereby inhibiting their kinase activity . This inhibition prevents the phosphorylation of downstream targets involved in cell signaling pathways. Ro-32-0432 also inhibits GRK5, which plays a role in desensitizing G protein-coupled receptors . By blocking these enzymes, Ro-32-0432 disrupts key signaling pathways, leading to altered cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ro-32-0432 have been observed to change over time. The compound is stable under recommended storage conditions and maintains its inhibitory activity for extended periods . In vivo studies have shown that Ro-32-0432 can inhibit phorbol ester-induced edema and T-cell-driven responses, such as host vs. graft responses and secondary paw swelling in adjuvant-induced arthritis . These findings suggest that Ro-32-0432 has long-term effects on cellular function and immune responses.
Dosage Effects in Animal Models
The effects of Ro-32-0432 vary with different dosages in animal models. In female AHH/R rats, oral administration of Ro-32-0432 at doses of 10 mg/kg, 30 mg/kg, and 50 mg/kg inhibited phorbol ester-induced edema . Additionally, Ro-32-0432 dose-dependently attenuated mecamylamine-induced nicotine withdrawal syndrome in mice . These studies indicate that Ro-32-0432 has a dose-dependent effect on cellular and physiological responses, with higher doses potentially leading to more pronounced effects.
Metabolic Pathways
Ro-32-0432 is involved in metabolic pathways related to PKC and GRK5 inhibition. By targeting these enzymes, Ro-32-0432 affects the phosphorylation status of various proteins involved in cell signaling . This compound’s impact on metabolic flux and metabolite levels is primarily through its inhibition of PKC-mediated pathways, which play a crucial role in cellular metabolism and immune responses.
Transport and Distribution
Ro-32-0432 is a cell-permeable compound that can be transported and distributed within cells and tissues . Its ability to permeate cell membranes allows it to reach intracellular targets, such as PKC isoforms and GRK5. This property is essential for its effectiveness as an inhibitor in various cellular contexts.
Subcellular Localization
The subcellular localization of Ro-32-0432 is primarily within the cytoplasm, where it interacts with its target enzymes . The compound’s localization is influenced by its ability to bind to PKC isoforms and GRK5, which are predominantly cytoplasmic proteins. This localization is crucial for its inhibitory activity and its effects on cellular signaling pathways.
Méthodes De Préparation
La synthèse de RO-320432 implique plusieurs étapes, notamment la formation du noyau pyrrole-2,5-dione et la fixation ultérieure des fragments indole et pyridoindole. Les conditions réactionnelles impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de contrôles de température spécifiques pour garantir que le produit souhaité est obtenu avec une grande pureté. Les méthodes de production industrielle peuvent impliquer une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour maximiser le rendement et minimiser les impuretés .
Analyse Des Réactions Chimiques
RO-320432 subit diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut être facilitée par des agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium.
Réduction : Les réactions de réduction peuvent impliquer des réactifs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Les réactifs courants pour les réactions de substitution comprennent les halogènes et les nucléophiles dans des conditions spécifiques. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés
Applications de Recherche Scientifique
RO-320432 a une large gamme d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé outil pour étudier l'inhibition de la protéine kinase C.
Biologie : Employé dans des études cellulaires pour comprendre le rôle de la protéine kinase C dans divers processus biologiques.
Médecine : Investigated pour ses effets thérapeutiques potentiels dans les maladies impliquant une activité dysrégulée de la protéine kinase C, telles que le cancer et les maladies inflammatoires chroniques.
Industrie : Utilisé dans le développement de nouveaux médicaments ciblant la protéine kinase C .
Mécanisme d'Action
RO-320432 exerce ses effets en inhibant sélectivement la protéine kinase C. Il se lie au site de liaison de l'ATP de l'enzyme, empêchant son activation et la phosphorylation ultérieure des protéines cibles. Cette inhibition perturbe diverses voies de signalisation impliquées dans la prolifération, la différenciation et la survie cellulaires .
Comparaison Avec Des Composés Similaires
RO-320432 est unique dans sa sélectivité pour les isoformes PKC classiques par rapport aux isoformes PKC dépendantes du calcium et atypiques. Des composés similaires comprennent :
Bisindolylmaléimide I : Un autre inhibiteur de la PKC avec une sélectivité plus large.
Gö 6983 : Un inhibiteur de la PKC avec une sélectivité pour plusieurs isoformes de la PKC.
Staurosporine : Un inhibiteur non sélectif de la PKC avec une activité puissante contre diverses kinases .
Propriétés
IUPAC Name |
3-[(8S)-8-[(dimethylamino)methyl]-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]-4-(1-methylindol-3-yl)pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O2/c1-30(2)15-17-12-13-32-22-11-7-5-9-19(22)24(23(32)14-17)26-25(27(33)29-28(26)34)20-16-31(3)21-10-6-4-8-18(20)21/h4-11,16-17H,12-15H2,1-3H3,(H,29,33,34)/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXGHOAZJQNLNFD-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=C5CC(CCN5C6=CC=CC=C64)CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)C3=C(C(=O)NC3=O)C4=C5C[C@H](CCN5C6=CC=CC=C64)CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701103763 | |
| Record name | 3-[(8S)-8-[(Dimethylamino)methyl]-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701103763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
151342-35-7 | |
| Record name | 3-[(8S)-8-[(Dimethylamino)methyl]-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=151342-35-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ro 32-0432 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151342357 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-[(8S)-8-[(Dimethylamino)methyl]-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl]-4-(1-methyl-1H-indol-3-yl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701103763 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![18-[(2R,4S,5S,6R)-4,5-Dihydroxy-6-methyloxan-2-yl]-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,3,8,10,12,14,16,20,22-nonaen-7-one](/img/structure/B1679404.png)
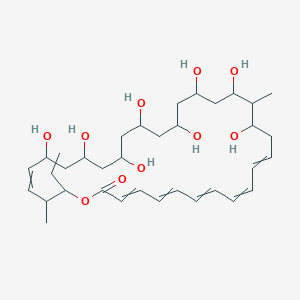
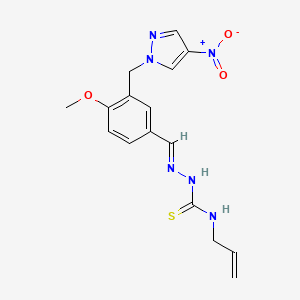

![(3E,5E)-1-methyl-3,5-bis[(3,4,5-trimethoxyphenyl)methylidene]piperidin-4-one](/img/structure/B1679409.png)
![6H,7H,8H,9H,10H,12H-azepino[2,1-b]quinazolin-12-one](/img/structure/B1679411.png)

